6-Iodo-2-methyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)pyridine
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Overview
Description
6-Iodo-2-methyl-3-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]pyridine is a complex organic compound characterized by its unique structure, which includes an iodine atom, a methyl group, and a pyrazolyl-pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methyl-3-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]pyridine typically involves multiple steps, including halogenation, coupling reactions, and cyclization. One common method involves the halogenation of a precursor compound, followed by a coupling reaction with a pyrazolyl-pyridinyl derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-methyl-3-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the iodine atom or reduce other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce deiodinated compounds, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
6-Iodo-2-methyl-3-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Iodo-2-methyl-3-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]pyridine: Lacks the iodine atom, which may affect its reactivity and biological activity.
6-Bromo-2-methyl-3-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]pyridine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
Uniqueness
The presence of the iodine atom in 6-Iodo-2-methyl-3-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]pyridine imparts unique reactivity and potential biological activities that distinguish it from similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H13IN4O |
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Molecular Weight |
392.19 g/mol |
IUPAC Name |
6-iodo-2-methyl-3-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridine |
InChI |
InChI=1S/C15H13IN4O/c1-10-14(3-4-15(16)19-10)21-12-5-6-17-13(7-12)11-8-18-20(2)9-11/h3-9H,1-2H3 |
InChI Key |
SSSIGXYPLKNONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)I)OC2=CC(=NC=C2)C3=CN(N=C3)C |
Origin of Product |
United States |
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